5-bromo-N'-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2-hydroxybenzohydrazide
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Overview
Description
5-BROMO-N’~1~-[1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)ETHYL]-2-HYDROXYBENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a bromine atom, a hydrazide group, and a cyclohexylidene moiety
Preparation Methods
The synthesis of 5-BROMO-N’~1~-[1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)ETHYL]-2-HYDROXYBENZOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 5-bromo-2-hydroxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4,4-dimethyl-2,6-dioxocyclohexylidene ethyl ketone under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5-BROMO-N’~1~-[1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)ETHYL]-2-HYDROXYBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
Scientific Research Applications
5-BROMO-N’~1~-[1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)ETHYL]-2-HYDROXYBENZOHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 5-BROMO-N’~1~-[1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)ETHYL]-2-HYDROXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 5-BROMO-N’~1~-[1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)ETHYL]-2-HYDROXYBENZOHYDRAZIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
5-Bromo-2-hydroxybenzoic acid: A precursor in the synthesis of the target compound.
4,4-Dimethyl-2,6-dioxocyclohexylidene ethyl ketone: Another precursor used in the synthesis.
Hydrazine derivatives: Compounds with similar hydrazide functional groups, which may exhibit comparable chemical reactivity and biological activities.
This detailed article provides a comprehensive overview of 5-BROMO-N’~1~-[1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)ETHYL]-2-HYDROXYBENZOHYDRAZIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H19BrN2O4 |
---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-N-[(E)-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]benzamide |
InChI |
InChI=1S/C17H19BrN2O4/c1-9(15-13(22)7-17(2,3)8-14(15)23)19-20-16(24)11-6-10(18)4-5-12(11)21/h4-6,21-22H,7-8H2,1-3H3,(H,20,24)/b19-9+ |
InChI Key |
DRVZFCPAJGFMPY-DJKKODMXSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=CC(=C1)Br)O)/C2=C(CC(CC2=O)(C)C)O |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=CC(=C1)Br)O)C2=C(CC(CC2=O)(C)C)O |
Origin of Product |
United States |
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